molecular formula C4H7BrZn B6294860 cyclopropylmethylzinc bromide, 0.50 M in THF CAS No. 2598265-49-5

cyclopropylmethylzinc bromide, 0.50 M in THF

Cat. No.: B6294860
CAS No.: 2598265-49-5
M. Wt: 200.4 g/mol
InChI Key: MFHOOIYUJIFWAB-UHFFFAOYSA-M
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Description

Cyclopropylmethylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. It is known for its reactivity and versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds. The compound is typically used as a solution in tetrahydrofuran to stabilize it and facilitate its use in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropylmethylzinc bromide can be synthesized through the reaction of cyclopropylmethyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

Cyclopropylmethyl bromide+ZincCyclopropylmethylzinc bromide\text{Cyclopropylmethyl bromide} + \text{Zinc} \rightarrow \text{Cyclopropylmethylzinc bromide} Cyclopropylmethyl bromide+Zinc→Cyclopropylmethylzinc bromide

Industrial Production Methods

In industrial settings, the production of cyclopropylmethylzinc bromide involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process often includes steps for purification and stabilization of the compound to make it suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It acts as a nucleophile in substitution reactions, replacing halide ions in organic compounds.

    Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

    Addition Reactions: It can add to carbonyl compounds to form alcohols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclopropylmethylzinc bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used to form complex organic molecules through various reactions.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Used in the modification of biomolecules for research purposes

Mechanism of Action

The mechanism of action of cyclopropylmethylzinc bromide involves its role as a nucleophile. It donates electrons to electrophilic centers in other molecules, facilitating the formation of new chemical bonds. The zinc atom in the compound plays a crucial role in stabilizing the negative charge during the reaction, making it an effective reagent in various synthetic processes .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylzinc bromide
  • Cyclohexylzinc bromide
  • Cyclopentylzinc bromide
  • Benzylzinc bromide

Uniqueness

Cyclopropylmethylzinc bromide is unique due to its specific reactivity and stability in tetrahydrofuran. Its ability to form stable solutions and participate in a wide range of reactions makes it a valuable reagent in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reactivity and ease of handling .

Properties

IUPAC Name

bromozinc(1+);methanidylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7.BrH.Zn/c1-4-2-3-4;;/h4H,1-3H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHOOIYUJIFWAB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1CC1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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